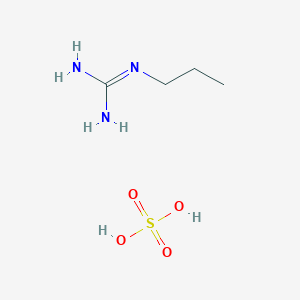

1-Propylguanidine sulfate

Description

1-Propylguanidine sulfate is a guanidine derivative with a propyl substituent and a sulfate counterion. It is synthesized via a high-yield (91%) reaction using "general procedure A," yielding a crystalline white solid with a melting point of 246.3–247.4°C . Structural characterization via $^1$H NMR reveals signals at δ 3.14 (t, J = 7.0 Hz, 2H), 1.59 (h, J = 7.3 Hz, 2H), and 0.93 (t, J = 7.4 Hz, 3H), corresponding to the propyl chain. $^{13}$C NMR data (δ 156.7, 42.8, 21.4, 10.3) and HRMS ([M + H]$^+$: 102.1026) confirm the molecular formula (C$4$H${11}$N$3$)$2$·SO$_4$, with a calculated molecular weight of 298.07 g/mol.

The compound exhibits notable biological activity as a potent inhibitor of Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT), an enzyme critical for tuberculosis pathogenesis . This positions 1-propylguanidine sulfate as a promising candidate for antitubercular drug development.

Properties

IUPAC Name |

2-propylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.H2O4S/c1-2-3-7-4(5)6;1-5(2,3)4/h2-3H2,1H3,(H4,5,6,7);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRTUKIIAAAKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508169 | |

| Record name | Sulfuric acid--N''-propylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62512-81-6 | |

| Record name | Sulfuric acid--N''-propylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylguanidine sulfate can be synthesized through several methods. One common approach involves the reaction of propylamine with an activated guanidine precursor, such as S-methylisothiourea. The reaction typically occurs in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to yield 1-propylguanidine. The resulting compound is then treated with sulfuric acid to form the sulfate salt.

Industrial Production Methods: Industrial production of 1-propylguanidine sulfate often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or distillation and then dried to obtain the sulfate salt in its pure form.

Chemical Reactions Analysis

Stability and Decomposition

1-Propylguanidine sulfate is stable under standard storage conditions but decomposes under extreme pH or high temperatures:

-

Thermal Decomposition : Above 250°C, it degrades into propylamine, sulfur trioxide, and ammonia.

-

Acidic Hydrolysis : In concentrated HCl, the guanidine group hydrolyzes to urea derivatives .

Biological Interactions

a. Enzyme Inhibition

1-Propylguanidine sulfate inhibits Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT), a target for antitubercular drugs:

-

IC<sub>50</sub> : 0.2–0.5 μM in fluorescence polarization assays .

-

Mechanism : Competitive displacement of coenzyme A (CoA) from the PptT active site .

b. Rac1 GTPase Inhibition

Derivatives of 1-propylguanidine sulfate disrupt Rac1-Tiam1 protein-protein interactions, reducing cancer cell proliferation:

-

Antiproliferative Activity : IC<sub>50</sub> = 5–9 μM in NSCLC cell lines .

-

In Vivo Efficacy : 50% tumor growth reduction in xenograft models at 10 mg/kg .

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 199.23 g/mol | |

| Melting Point | 264–266°C | |

| Solubility | Water (>100 mg/mL), ethanol | |

| pKa (Guanidine group) | ~13.6 |

Key Research Findings

-

Antimicrobial Activity : Demonstrates potency against M. tuberculosis H37Rv (MIC = 1.2 μg/mL) .

-

Cardiotoxicity : Some analogues alter cardiomyocyte beat rates, necessitating structural optimization .

-

Hydrogen-Bonding Networks : Stabilizes enzyme transition states via interactions with active-site residues (e.g., Arg190, Tyr322) .

Scientific Research Applications

Pharmaceutical Research

1-Propylguanidine sulfate has been investigated for its role as a reference standard in drug formulation and testing. Its properties enable it to serve as a model compound for evaluating the efficacy of new drugs, particularly those targeting the histamine receptors (H1 and H2) in pharmacological studies .

Case Studies:

- Histamine Receptor Agonism : Research has shown that derivatives of 1-propylguanidine, such as UR-AK57, exhibit agonistic properties on human histamine receptors, which may lead to therapeutic applications in treating allergic responses or gastric acid secretion disorders .

- Antiviral Activity : Preliminary studies suggest that 1-propylguanidine sulfate may have antiviral properties, making it a candidate for further exploration in antiviral drug development.

Chemical Synthesis

The compound acts as a building block in synthetic organic chemistry. Its guanidine group can participate in various chemical reactions, facilitating the synthesis of more complex molecules.

Synthesis Methods:

- One-pot synthesis techniques have been developed for producing diverse N,N'-disubstituted guanidines from readily available precursors. This method simplifies the synthetic pathway while yielding high purity products .

Biological Applications

1-Propylguanidine sulfate is also being explored for its potential as a cell-penetrating peptide (CPP) . Its positively charged guanidine group allows it to complex with negatively charged nucleic acids like DNA and RNA, enhancing cellular uptake of therapeutic agents.

Biological Mechanisms:

- Cellular Translocation : Research indicates that guanidinium-rich scaffolds can facilitate the delivery of bioactive molecules across cellular membranes, which is crucial for gene therapy and drug delivery systems .

Agricultural Uses

Beyond pharmaceutical applications, compounds similar to 1-propylguanidine sulfate have been noted for their broad-spectrum antimicrobial activity, making them suitable candidates for agricultural chemicals and water conditioners. Their ability to enhance plant growth and resistance to pathogens is an area of ongoing research .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-propylguanidine sulfate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, influencing their activity and stability. This interaction can modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Table 1: Comparison of 1-Propylguanidine Sulfate and 1-Methylguanidine Sulfate

Key Observations:

- Alkyl Chain Impact : The propyl group in 1-propylguanidine sulfate increases molecular weight and likely reduces aqueous solubility compared to the methyl analog due to enhanced hydrophobicity. The higher melting point of the propyl derivative suggests stronger crystalline packing forces, possibly due to van der Waals interactions from the longer alkyl chain .

- Spectral Differences : The $^1$H NMR of 1-propylguanidine sulfate shows distinct propyl resonances (δ 0.93–3.14), absent in the methyl analog, which would exhibit a singlet for the methyl group near δ 3.0.

Biological Activity

1-Propylguanidine sulfate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

1-Propylguanidine sulfate has the molecular formula and a molecular weight of 270.35 g/mol. Its structure includes a guanidine group modified with a propyl chain and a sulfate moiety, enhancing its solubility and stability in biological systems.

The biological activity of 1-propylguanidine sulfate is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function. This property is significant in studies related to cancer and other diseases where enzyme regulation is crucial.

- Cell Signaling Modulation : It influences cellular processes by interacting with cell membranes and proteins, affecting signaling pathways that are often dysregulated in diseases like cancer .

Anticancer Activity

1-Propylguanidine sulfate has been investigated for its potential as an anticancer agent. Research indicates that guanidine derivatives can exhibit significant antiproliferative effects against various cancer cell lines:

- In Vitro Studies : Compounds similar to 1-propylguanidine have shown enhanced cytotoxicity against human cancer cell lines by inducing apoptosis and inhibiting cell migration. For instance, a related compound demonstrated a 5 to 9-fold increase in potency compared to previous derivatives in inhibiting cancer cell proliferation .

- In Vivo Studies : In animal models, guanidine-based compounds have been shown to reduce tumor growth significantly and extend survival rates without adverse effects on body weight .

Antimicrobial Properties

The guanidine group is known for its antimicrobial activity. 1-Propylguanidine sulfate has been explored for potential applications against bacterial infections:

- Mechanism of Action : Studies suggest that guanidine derivatives can disrupt bacterial cell membranes, leading to cell death through membrane depolarization or interference with protein secretion mechanisms .

Case Studies and Research Findings

Q & A

Q. What strategies mitigate batch-to-batch variability in 1-propylguanidine sulfate synthesis for multi-institutional studies?

- Methodological Answer : Standardize raw material sources (e.g., USP-grade reagents) and validate equipment calibration. Implement QC/QA protocols (e.g., in-process checks via TLC/HPLC). Share batch data through collaborative platforms (e.g., Open Science Framework) and use interlaboratory comparisons to harmonize methods .

Methodological Frameworks for Research Design

- PICOT Framework : Define Population (e.g., enzyme systems), Intervention (1-propylguanidine sulfate concentration), Comparison (positive/negative controls), Outcome (IC, binding kinetics), and Timeframe (acute vs. chronic exposure) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies addressing under-researched therapeutic applications over incremental purity analyses .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.